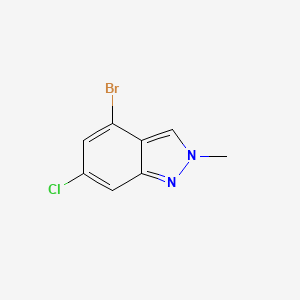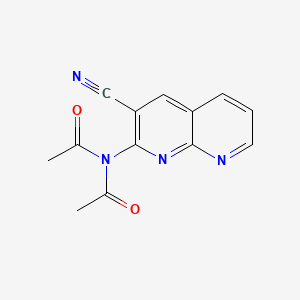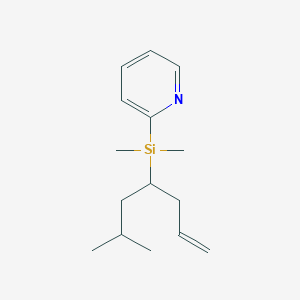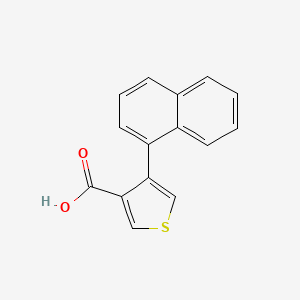![molecular formula C12H11NO3S B11864753 [(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid CAS No. 5450-23-7](/img/structure/B11864753.png)
[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid typically involves the reaction of 6-methoxyquinoline with thioacetic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
2-((6-Methoxyquinolin-4-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioacetic acid moiety to a thiol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((6-Methoxyquinolin-4-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . These interactions can disrupt cellular processes and contribute to the compound’s biological activity.
Comparison with Similar Compounds
2-((6-Methoxyquinolin-4-yl)thio)acetic acid can be compared with other quinoline derivatives, such as:
Quinine: A naturally occurring alkaloid with antimalarial properties.
Chloroquine: A synthetic derivative used as an antimalarial drug.
Quinacrine: Another synthetic derivative with antimalarial and anticancer properties.
The uniqueness of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
5450-23-7 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-(6-methoxyquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H11NO3S/c1-16-8-2-3-10-9(6-8)11(4-5-13-10)17-7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
ONLXPKBWQNEVFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol](/img/structure/B11864692.png)

![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)

![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)


![4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11864723.png)



![1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one](/img/structure/B11864745.png)
